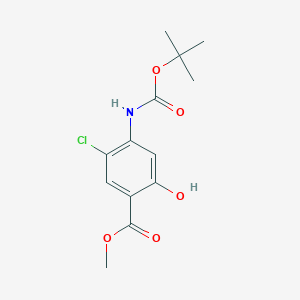
Methyl 4-((tert-butoxycarbonyl)amino)-5-chloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C12H16ClNO5. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst.
Chlorination: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to improve efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate can undergo several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
Scientific Research Applications
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The BOC protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(tert-butoxy)carbonyl]amino}propoxy-2-hydroxybenzoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
- 4-{(tert-butoxy)carbonylamino}butanoic acid
Uniqueness
Methyl 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-hydroxybenzoate is unique due to the presence of both the BOC protecting group and the chlorine atom on the aromatic ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H16ClNO5 |
|---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(16)7(5-8(9)14)11(17)19-4/h5-6,16H,1-4H3,(H,15,18) |
InChI Key |
PTKBRXXKEVZAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















